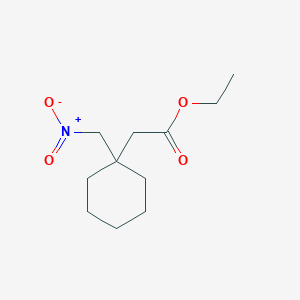

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester

Descripción general

Descripción

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester: is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a nitro group attached to a cyclohexyl ring, which is further connected to an acetic acid ethyl ester moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester typically involves the esterification of (1-Nitromethylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

(1-Nitromethylcyclohexyl)acetic acid+EthanolAcid Catalyst(1-Nitromethylcyclohexyl)acetic acid ethyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This helps in driving the reaction to completion by shifting the equilibrium towards the ester formation.

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester can undergo hydrolysis in the presence of an acid or base to yield (1-Nitromethylcyclohexyl)acetic acid and ethanol.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a metal catalyst like palladium.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: (1-Nitromethylcyclohexyl)acetic acid and ethanol.

Reduction: (1-Aminomethylcyclohexyl)acetic acid ethyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester is characterized by the presence of a nitromethyl group attached to a cyclohexaneacetic acid ethyl ester backbone. This structure contributes to its reactivity and suitability for various chemical transformations.

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of gabapentin, a medication used to treat epilepsy and neuropathic pain. The conversion involves several steps, including Michael addition reactions and subsequent reductions, which utilize this compound as a precursor .

2. Neuropharmacological Research

- Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies have explored its potential to modulate neurotransmitter release and neuronal excitability, making it a candidate for further investigation in neurological disorders .

Synthetic Organic Chemistry Applications

1. Building Block for Complex Molecules

- The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions such as nucleophilic substitutions and reductions. These transformations are crucial for developing more complex structures in pharmaceutical chemistry .

2. Versatile Reaction Pathways

- It can participate in diverse reaction pathways, including:

Case Study 1: Synthesis of Gabapentin

- Objective: To develop an efficient synthetic route for gabapentin using this compound.

- Methodology: The synthesis involves a multi-step process where the compound undergoes Michael addition with nitromethane followed by reduction steps.

- Results: The process yielded high purity levels (over 95%) with significant yields (up to 70%) of gabapentin hydrochloride, demonstrating the effectiveness of using this ester as an intermediate .

Case Study 2: Neuroprotective Properties

- Objective: To evaluate the neuroprotective effects of compounds derived from this compound.

- Methodology: In vitro studies assessed the impact on neuronal cell lines exposed to oxidative stress.

- Results: Compounds showed reduced cell death and improved cell viability, indicating potential therapeutic benefits in neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester largely depends on the functional groups present in the molecule. The nitro group can undergo reduction to form an amine, which can interact with various biological targets. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparación Con Compuestos Similares

(1-Nitromethylcyclohexyl)acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

(1-Nitromethylcyclohexyl)propanoic acid ethyl ester: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness:

- The presence of both a nitro group and an ester group in 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester makes it unique in terms of its reactivity and potential applications. The nitro group can undergo reduction, while the ester group can participate in hydrolysis and substitution reactions, providing a versatile platform for chemical modifications.

Actividad Biológica

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester is an organic compound characterized by the presence of a nitro group attached to a cyclohexyl ring, linked to an acetic acid ethyl ester moiety. This unique structure suggests potential biological activities, particularly due to the reactivity of the nitro group, which can undergo various transformations in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine, and relevant research findings.

- Molecular Formula : C11H15NO2

- Molecular Weight : 199.25 g/mol

- CAS Number : 133938-45-1

The biological activity of this compound primarily stems from its functional groups:

- Nitro Group : Can be reduced to an amine, which may interact with various biological targets, potentially leading to antimicrobial or anticancer effects.

- Ester Group : Can undergo hydrolysis to release the corresponding acid and alcohol, which may participate in further biochemical pathways.

Biological Activity Overview

Research indicates that compounds containing nitro groups often exhibit significant biological activity. The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Details |

|---|---|

| Antimicrobial Activity | Studies suggest that the nitro group may impart antimicrobial properties, making it a candidate for further exploration in treating infections. |

| Anticancer Potential | Preliminary investigations indicate possible anticancer effects, warranting further studies to elucidate mechanisms and efficacy. |

| Enzyme Inhibition | Potential interactions with specific enzymes could lead to therapeutic applications in various diseases. |

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that derivatives of nitro compounds often show promising antimicrobial activity. In vitro studies demonstrated that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : A study focused on the cytotoxic effects of nitro-containing compounds revealed that this compound showed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

- Mechanistic Insights : Investigations into the mechanism revealed that the reduction of the nitro group plays a pivotal role in its biological activity. The resulting amine derivative demonstrated increased interaction with cellular targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Nitromethyl)cyclohexyl Acetic Acid Methyl Ester | Similar structure with a methyl ester group | Exhibits similar antimicrobial properties but reduced efficacy compared to ethyl ester derivative. |

| 1-(2-Nitrophenyl)ethanol | Contains a phenolic structure | Known for strong anticancer activity; comparison indicates structural influence on activity. |

Propiedades

IUPAC Name |

ethyl 2-[1-(nitromethyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-2-16-10(13)8-11(9-12(14)15)6-4-3-5-7-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXXMLNOGLTXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456239 | |

| Record name | (1-Nitromethylcyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133938-45-1 | |

| Record name | (1-Nitromethylcyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.